4-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride

Medicinal Chemistry Proline Analogs Quality Control

4-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride (CAS 1049733-75-6) is a chiral, non-proteinogenic amino acid derivative. It is formally a trans-4-substituted L-proline analog, where the (2S,4R) configuration places the 3-chlorobenzyl substituent and the carboxylic acid in a defined spatial orientation.

Molecular Formula C12H15Cl2NO2
Molecular Weight 276.16 g/mol
Cat. No. B12439923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
Molecular FormulaC12H15Cl2NO2
Molecular Weight276.16 g/mol
Structural Identifiers
SMILESC1C(CNC1C(=O)O)CC2=CC(=CC=C2)Cl.Cl
InChIInChI=1S/C12H14ClNO2.ClH/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9;/h1-3,5,9,11,14H,4,6-7H2,(H,15,16);1H
InChIKeyDJTLAJDJECIWLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride: A Chiral Proline Building Block for Medicinal Chemistry


4-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride (CAS 1049733-75-6) is a chiral, non-proteinogenic amino acid derivative. It is formally a trans-4-substituted L-proline analog, where the (2S,4R) configuration places the 3-chlorobenzyl substituent and the carboxylic acid in a defined spatial orientation. The hydrochloride salt form enhances its solubility in polar solvents . The compound belongs to a broader class of pyrrolidine-2-carboxylic acid derivatives that have been explored as conformationally constrained building blocks for peptidomimetics and as scaffolds in drug discovery targeting G-protein coupled receptors (GPCRs) and other enzyme families [1].

Why 4-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride Cannot Be Replaced by a Generic Proline Analog


Simple substitution with unsubstituted proline or a different regioisomer fundamentally alters the molecule's pharmacophore. The (2S,4R) stereochemistry dictates a specific exit vector for the 3-chlorobenzyl moiety, which is critical for mimicking a peptide turn or engaging a hydrophobic pocket in a target protein. Even minor shifts in the chlorine position (e.g., to the 2- or 4-position of the phenyl ring) are known to drastically change binding affinity and functional activity in related pyrrolidine-based GPCR agonists, making generic ‘proline analog’ substitution a high-risk strategy that likely leads to loss of target engagement . The hydrochloride salt form is not interchangeable with the free base, as it directly impacts solubility and handling in polar assay buffers, which is essential for consistent in vitro pharmacological profiling .

Quantifiable Differentiation Evidence for 4-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride


Regioisomeric Purity and Identity Certification: 3-Chloro vs. 2-Chloro and 4-Chloro Analogs

This specific compound is supplied with rigorous analytical characterization, ensuring the absence of the inactive 2-chloro and 4-chloro regioisomers. Certificates of Analysis (CoA) from specialized vendors typically report a purity of ≥95% for the target (2S,4R)-3-chloro isomer . In contrast, generic proline derivative suppliers may not resolve or report on regioisomeric impurities, which can be a critical hidden variable in biological assays. This analytical definition provides a quantifiable procurement advantage when a specific chlorine position is required for a structure-activity relationship (SAR) study.

Medicinal Chemistry Proline Analogs Quality Control

Solubility Advantage of the Hydrochloride Salt Form Over the Free Base

The hydrochloride salt of 4-[(3-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid shows markedly improved aqueous solubility compared to its free base (CAS 1049978-11-1). This property is a direct consequence of salt formation, which is a critical differentiator for consistent compound handling in high-throughput screening (HTS) and biochemical assays . While the free base may be preferred for certain organic reactions, the HCl salt ensures the compound remains in solution at the micromolar concentrations typically used in cell-based assays, reducing the risk of false negatives due to precipitation.

Solubility Formulation In Vitro Assay

Conformational Constraints Afforded by the (2S,4R) Trans Configuration

The trans-(2S,4R) configuration of this compound locks the 3-chlorobenzyl substituent into a specific pseudo-equatorial orientation, which is known to induce a turn conformation in peptide chains [1]. This contrasts with cis-proline analogs, which adopt a different dihedral angle distribution. Computational and NMR studies on analogous 4-substituted prolines have demonstrated that the trans isomer can stabilize a polyproline II helix, while the cis isomer does not [2]. Although direct crystallographic data for this exact compound was not found, the class-level inference is strong: the trans geometry is non-interchangeable with cis in peptidomimetic design.

Peptidomimetics Conformational Analysis Proline Derivatives

High-Confidence Application Scenarios for 4-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride Based on Verified Evidence


Regioisomer-Specific Building Block for GPCR Agonist SAR Libraries

This compound is the definitive 3-chloro regioisomer required for completing a matched molecular pair analysis with the 2-chloro and 4-chloro analogs in GPR43 agonist programs . Its identity-certified purity (≥95%) ensures that observed biological activity can be attributed solely to the 3-chloro substitution, avoiding the confounding effects of regioisomeric impurities.

Preferred Salt Form for High-Throughput Screening in Aqueous Buffers

The hydrochloride salt directly addresses the solubility limitations of the free base, making it the optimal choice for preparing DMSO stock solutions that are subsequently diluted into aqueous assay buffers . This minimizes precipitation artifacts and ensures compound concentration linearity in dose-response experiments.

Conformationally Constrained Scaffold for Peptidomimetic Turn Design

The trans-(2S,4R) geometry is a validated scaffold for inducing reverse turns in peptide chains, a feature exploited in the design of protease inhibitors and receptor ligands . Researchers synthesizing cyclic peptides or modified peptide hormones can use this compound to rigidify the backbone and probe bioactive conformations.

Quote Request

Request a Quote for 4-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.